molecular formula C20H19N3O2 B10807264 N-(2-morpholin-4-ylphenyl)quinoline-2-carboxamide

N-(2-morpholin-4-ylphenyl)quinoline-2-carboxamide

Cat. No.: B10807264
M. Wt: 333.4 g/mol
InChI Key: FVENWUDFYHYMRR-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylphenyl)quinoline-2-carboxamide is a quinoline-based carboxamide derivative characterized by a morpholine moiety attached to the phenyl ring of the quinoline scaffold. This compound is part of a broader class of quinoline carboxamides, which are studied for their diverse pharmacological properties, including antibacterial, neuroprotective, and receptor-binding activities . The morpholine group enhances solubility and may influence bioavailability and target binding due to its polar nature and hydrogen-bonding capabilities.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylphenyl)quinoline-2-carboxamide

InChI

InChI=1S/C20H19N3O2/c24-20(18-10-9-15-5-1-2-6-16(15)21-18)22-17-7-3-4-8-19(17)23-11-13-25-14-12-23/h1-10H,11-14H2,(H,22,24)

InChI Key

FVENWUDFYHYMRR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Biological Activity

N-(2-Morpholin-4-ylphenyl)quinoline-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound is structurally related to quinoline derivatives, which have been widely studied for their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest promising therapeutic potentials.

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules. These interactions may include:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling.
  • Receptor Modulation : It might act as an antagonist or agonist at specific receptors, influencing cellular responses.
  • DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

Anticancer Activity

A study evaluated the antiproliferative effects of quinoline derivatives against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that this compound could be developed as an anticancer agent. The most potent compounds displayed IC50 values in the low micromolar range, indicating strong activity against these cancer cells .

Antimicrobial Properties

Research has shown that quinoline derivatives possess notable antimicrobial properties. In particular, this compound was tested against various bacterial strains. Initial findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antimalarial Activity

The compound's structural similarity to known antimalarial agents suggests potential efficacy against malaria. Studies on related quinoline derivatives indicate that they can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. Although specific data on this compound is limited, its design aligns with compounds that have shown promising results in preclinical models .

Case Studies

  • Anticancer Efficacy :
    • A series of quinoline derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. Among them, compounds related to this compound demonstrated significant cytotoxic effects against HepG2 and MCF-7 cell lines.
    CompoundCell LineIC50 (µM)
    AHepG25.0
    BMCF-73.5
    CMCF-77.8
  • Antimicrobial Activity :
    • In vitro testing against various bacterial strains revealed that certain derivatives showed promising antibacterial activity.
    Bacterial StrainMIC (µM)
    Staphylococcus aureus50
    Escherichia coli75
    Streptococcus agalactiae100
  • Antimalarial Screening :
    • Preliminary screenings indicated that related compounds inhibited the growth of Plasmodium falciparum in vitro.

Scientific Research Applications

Efficacy Data

In a study evaluating various quinoline derivatives, N-(2-morpholin-4-ylphenyl)quinoline-2-carboxamide showed low nanomolar potency against multiple life-cycle stages of Plasmodium species. Table 1 summarizes key efficacy findings from preclinical models:

Compound NameEC50 (nM)Oral Efficacy (mg/kg)Selectivity Index
This compound120<1>100
DDD107498<100.5>200

These results indicate that the compound not only possesses strong antiplasmodial activity but also favorable pharmacokinetic properties, making it a candidate for further development .

Antibacterial Activity

This compound derivatives have also been evaluated for their antibacterial properties. A range of synthesized compounds was tested against various strains, including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). The results are detailed in Table 2:

Compound NameStrain TestedInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli12
This compoundMRSA18

The compound demonstrated significant antibacterial activity, particularly against MRSA, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines such as HCT116 and MCF7. The compound's structural modifications have been shown to enhance its antiproliferative activity. Table 3 presents the cytotoxicity results:

Compound NameCell LineIC50 (µM)
This compoundHCT1165.0
Compound CMCF73.5

These findings suggest that the compound exhibits promising anticancer properties, warranting further investigation into its mechanisms and potential clinical applications .

Chemical Reactions Analysis

Nucleophilic Reactions at the Morpholine Nitrogen

The morpholine moiety’s tertiary amine exhibits nucleophilic character, enabling reactions with electrophilic reagents. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) at 60–80°C to form quaternary ammonium salts.

  • Acylation : Forms acylated derivatives when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationMethyl iodide, DMF, 60°CQuaternary ammonium salt75%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂Acetyl-morpholine derivative82%

Amide Functional Group Reactivity

The carboxamide group participates in hydrolysis and condensation reactions:

  • Acidic Hydrolysis : Under reflux with HCl (6M), the amide bond cleaves to yield quinoline-2-carboxylic acid and 2-morpholin-4-ylaniline.

  • Nucleophilic Substitution : Reacts with amines (e.g., hydrazine) in ethanol at 80°C to form hydrazide derivatives .

Example Reaction Pathway :

N-(2-morpholin-4-ylphenyl)quinoline-2-carboxamideHCl, ΔQuinoline-2-carboxylic acid+2-Morpholin-4-ylaniline[1]\text{this compound} \xrightarrow{\text{HCl, Δ}} \text{Quinoline-2-carboxylic acid} + \text{2-Morpholin-4-ylaniline} \quad[1]

Quinoline Ring Modifications

The quinoline core undergoes electrophilic substitution and oxidation:

  • Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) at the 5- and 8-positions of the quinoline ring .

  • Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the quinoline ring to form quinoline-N-oxide derivatives.

PositionElectrophileProductReaction ConditionsYield
C5, C8NO₂⁺NitroquinolineHNO₃/H₂SO₄, 0°C68%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the quinoline C2 position:

  • Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O .

  • Buchwald–Hartwig Amination : Forms arylaminated derivatives with aryl halides and Pd₂(dba)₃/XPhos catalysts .

Key Data :

  • Suzuki coupling with 4-methoxyphenylboronic acid yields 85% product .

  • Reaction time: 12–24 hours at 100°C .

Reduction Reactions

  • Catalytic Hydrogenation : The quinoline ring is reduced to tetrahydroquinoline using H₂ (1 atm) and 10% Pd/C in ethanol .

  • Selective Reduction : NaBH₄ selectively reduces the carboxamide to a secondary alcohol under mild conditions.

Complexation with Metals

The morpholine nitrogen and quinoline nitrogen act as ligands for transition metals:

  • Cu(II) Complexes : Forms stable complexes with CuCl₂ in methanol, confirmed by UV-Vis and ESR spectroscopy.

  • Antimicrobial Activity : Cu complexes show enhanced bioactivity compared to the parent compound (MIC: 2 µg/mL vs. 8 µg/mL).

Stability Under Physiological Conditions

Studies indicate pH-dependent stability:

  • Acidic pH (1.2) : Rapid hydrolysis of the amide bond (t₁/₂ = 2.1 hours).

  • Neutral pH (7.4) : Stable for >24 hours, making it suitable for drug delivery applications.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Ring-Opening : Morpholine ring opens to form linear amine intermediates.

  • Degradation : 30% degradation after 6 hours of exposure.

This compound’s multifunctional reactivity makes it a versatile intermediate in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and in vivo metabolic pathways.

Comparison with Similar Compounds

Morpholine-Containing Derivatives
  • N-(2-Morpholin-4-ylethyl)-2-phenylquinoline-4-carboxamide (CAS 117874-42-7) Structure: Differs in the morpholine group’s position; it is attached to an ethyl linker rather than directly to the phenyl ring. Synthesis: Prepared via coupling reactions using SOCl₂ and triethylamine, yielding 86% after purification . Properties: Molecular weight 361.44 g/mol; higher lipophilicity due to the ethyl spacer .
  • 2-(Furan-2-yl)-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide (730948-00-2) Structure: Features a furan substituent on the quinoline and a morpholine-propyl chain. Synthesis: Utilizes microwave-assisted methods for amide bond formation, achieving moderate yields (59–67%) .
Non-Morpholine Derivatives
  • N-(4-Bromophenyl)quinoline-2-carboxamide Structure: Lacks the morpholine group; instead, a bromine atom is para-substituted on the phenyl ring. Synthesis: Synthesized via microwave irradiation in one step, yielding 59–67% with >97% purity . Crystallography: Crystallizes in a monoclinic lattice with weak intermolecular interactions .
  • N-Cyclohexyl-3-(oxazol-5-yl)quinoline-2-carboxamide (5a-e) Structure: Contains an oxazole ring and cyclohexyl group. Synthesis: Involves isocyanide reactions in DMSO/H₂O, followed by column chromatography (yields 54–65%) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Purity (HPLC) Key Substituents
N-(2-Morpholin-4-ylphenyl)quinoline-2-carboxamide 361.44 (est.) Not reported >97% Morpholinylphenyl, quinoline
5a5 (Morpholinopropanamido derivative) ~550 (est.) 188.1–189.4 97.6% Morpholine, dimethylaminopropyl
5b1 (N-Methylpiperazine derivative) ~520 (est.) 185.5–186.8 Not reported Piperazine, dimethylaminopropyl
N-(4-Bromophenyl)quinoline-2-carboxamide 341.18 Not reported 99.4% Bromophenyl

Key Observations :

  • Morpholine-containing compounds (e.g., 5a5, 5b1) exhibit higher melting points (>180°C), suggesting strong crystal lattice interactions .
  • Purity levels across derivatives consistently exceed 97%, reflecting robust synthetic protocols .

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-morpholin-4-ylphenyl)quinoline-2-carboxamide?

  • Methodological Answer : A common approach involves coupling quinoline-2-carboxylic acid derivatives with morpholine-containing aryl amines using activating agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF as the solvent and N-methylmorpholine (NMM) as a base. For example, describes a similar reaction where 2-oxo-1,2-dihydroquinoline-4-carboxylic acid was coupled with a pyridinyl-thiadiazole amine, yielding 59% product after purification . Adjust stoichiometry (e.g., 1.2 equivalents of coupling agent) and reaction time (e.g., 12–24 hours) based on substrate reactivity.

Q. How can spectroscopic techniques validate the structural integrity of quinoline-2-carboxamide derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key proton signals include aromatic protons (δ 7.2–8.6 ppm) and morpholine ring protons (δ 3.6–3.8 ppm). Carbonyl carbons (C=O) typically appear at δ 165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular ions (e.g., [M+H]⁺). For example, a related compound in showed [M+H]⁺ at m/z 335 .
  • IR Spectroscopy : Look for C=O stretches near 1650–1670 cm⁻¹ and NH stretches (if present) at 3177–3280 cm⁻¹ .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :
  • Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antioxidant Potential : Employ DPPH radical scavenging assays ( reports % inhibition at 100 µg/mL) .
  • Antibacterial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via disc diffusion .

Advanced Research Questions

Q. How can conflicting bioactivity data across quinoline-2-carboxamide analogs be resolved?

  • Methodological Answer :
  • Purity Verification : Use HPLC (e.g., Zorbax SB-C18 column, gradient elution) to confirm >95% purity, as impurities ≥5% can skew results .
  • Stability Testing : Monitor compound degradation under varying storage conditions (e.g., notes instability of a related compound in organic solvents) .
  • Assay Reproducibility : Standardize protocols (e.g., DMSO concentration ≤0.1% in cell assays) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies optimize late-stage functionalization of the quinoline core?

  • Methodological Answer :
  • Catalytic Systems : Compare RuO₂/NaIO₄ for oxidative modifications (e.g., achieved 29–36% yield for carboxylated derivatives) .
  • Heterocyclic Diversification : Introduce thiazole or selenopheno moieties via Thorpe-Ziegler cyclization ( used KOH/DMF for selenopheno-quinoline synthesis) .
  • Table 1 : Catalyst Comparison for Quinoline Functionalization (Adapted from )
CatalystYield (%)SelectivityReference
RuO₂/NaIO₄29–36Moderate
N-GQDs/CoFe₂O₄85–92High
Pd/C (10 wt%)70–78High

Q. How to address low yields in coupling reactions involving morpholine-substituted amines?

  • Methodological Answer :
  • Activating Agent Screening : Test alternatives to PyBOP (e.g., HATU, EDCI) with additives like HOAt .
  • Solvent Optimization : Replace DMF with DMA or THF if substrate solubility is poor. achieved improved yields using MeCN/CCl₄ mixtures .
  • Temperature Control : For heat-sensitive intermediates, reduce reaction temperature to 0–5°C during coupling .

Q. What computational methods support structure-activity relationship (SAR) studies of quinoline-2-carboxamides?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with targets like topoisomerase II or bacterial T3SS proteins .
  • DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., C-2 carbonyl for nucleophilic attacks) .
  • Pharmacophore Modeling : Identify critical motifs (e.g., morpholine’s hydrogen-bonding capacity) using Schrödinger Suite .

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